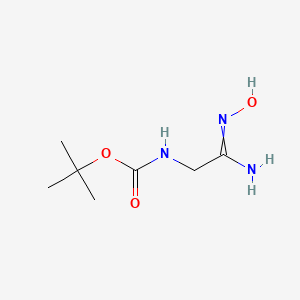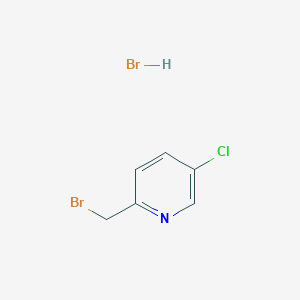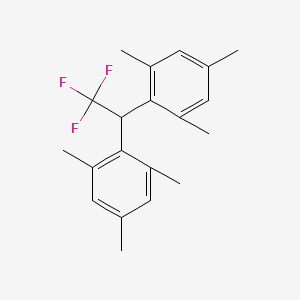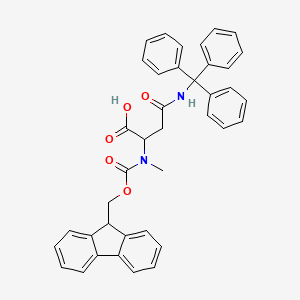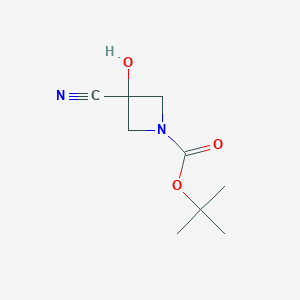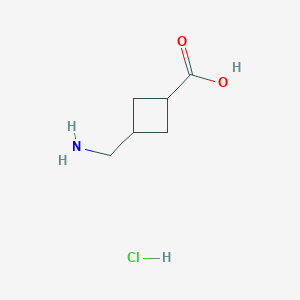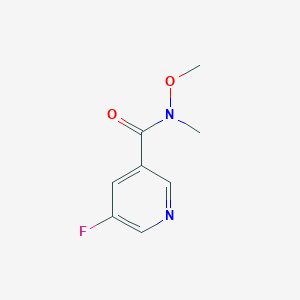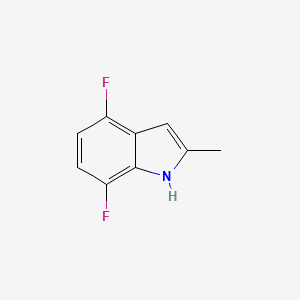
4,7-Difluoro-2-methyl-1H-indole
Descripción general
Descripción
4,7-Difluoro-2-methyl-1H-indole is a chemical compound with the molecular formula C9H7F2N . It has a molecular weight of 153.13 and is typically stored in a dry environment at 2-8°C . The compound is solid or semi-solid in its physical form .
Molecular Structure Analysis
The molecular structure of 4,7-Difluoro-2-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, which is a characteristic structure of indoles . The molecule also contains two fluorine atoms and one methyl group .Chemical Reactions Analysis
Indole derivatives, including 4,7-Difluoro-2-methyl-1H-indole, can undergo various chemical reactions. For example, electrophilic substitution can occur readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
4,7-Difluoro-2-methyl-1H-indole has a molecular weight of 153.13 . It is a solid or semi-solid substance that is stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
4,7-Difluoro-2-methyl-1H-indole is a structurally important component in a variety of biologically active compounds. Its synthesis and functionalization have been a focus of research, particularly through palladium-catalyzed reactions. These methods are widely applicable due to their tolerance for a range of functionalities, making them suitable for complex molecules. Such synthetic processes are crucial in producing fine chemicals, agrochemicals, and pharmaceutical intermediates efficiently and with minimal waste (Cacchi & Fabrizi, 2005).
Application in Live Cell Imaging
Indole derivatives, including those similar to 4,7-Difluoro-2-methyl-1H-indole, have been developed as 'turn-on' chemosensors for mercury ions (Hg2+) in solutions and in live cell imaging. This application is based on the inhibition of a photoinduced electron transfer process by Hg2+ ions, demonstrating the potential of indole derivatives in biological and environmental monitoring (Kaur et al., 2016).
Structural Analysis and Nonlinear Optical Properties
The indole nucleus, including its derivatives, shows immense interest for diverse applications. A study synthesized novel indole-based derivatives and performed structural analysis using techniques like X-ray diffraction and density functional theory. These studies revealed fine nonlinear optical (NLO) properties, suggesting potential high-tech applications (Tariq et al., 2020).
Photophysical Properties and Anion Sensing
New fluorescent indole derivatives have been synthesized and investigated for their photophysical properties. Some of these derivatives show significant potential as fluorescent probes, particularly for sensing fluoride ions (F-), indicating a possible application in chemical sensing technologies (Pereira et al., 2010).
Antimicrobial Properties
Certain indole derivatives, including those structurally related to 4,7-Difluoro-2-methyl-1H-indole, have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising activities against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Chundawat et al., 2016).
Safety and Hazards
The safety information for 4,7-Difluoro-2-methyl-1H-indole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
4,7-difluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSPAGAKPSGDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Difluoro-2-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



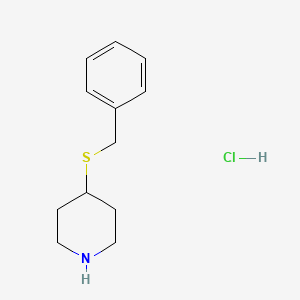
![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)
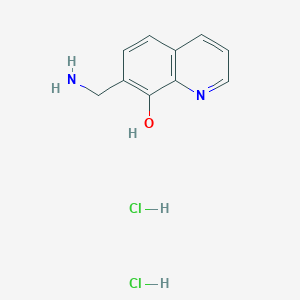

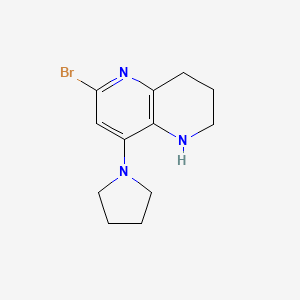
![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)
